molecular formula C37H70O5 B1505533 (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate

(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate

Cat. No.: B1505533
M. Wt: 594.9 g/mol
InChI Key: DOZKMFVMCATMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is a diacylglycerol compound containing oleic acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and has been studied for its various biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate can be synthesized through esterification reactions involving glycerol and the respective fatty acids, oleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These biocatalysts offer specificity and efficiency, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides and aldehydes.

    Hydrolysis: Free fatty acids (oleic acid and palmitic acid) and glycerol.

    Transesterification: New esters and glycerol.

Scientific Research Applications

(2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-Hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to modulate oxidative stress and its role in lipid metabolism make it a valuable compound in various research fields .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKMFVMCATMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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